1-(1-Ethynylcyclopropyl)pyrazole 1-(1-Ethynylcyclopropyl)pyrazole
Brand Name: Vulcanchem
CAS No.: 2503205-75-0
VCID: VC6708080
InChI: InChI=1S/C8H8N2/c1-2-8(4-5-8)10-7-3-6-9-10/h1,3,6-7H,4-5H2
SMILES: C#CC1(CC1)N2C=CC=N2
Molecular Formula: C8H8N2
Molecular Weight: 132.166

1-(1-Ethynylcyclopropyl)pyrazole

CAS No.: 2503205-75-0

Cat. No.: VC6708080

Molecular Formula: C8H8N2

Molecular Weight: 132.166

* For research use only. Not for human or veterinary use.

1-(1-Ethynylcyclopropyl)pyrazole - 2503205-75-0

Specification

CAS No. 2503205-75-0
Molecular Formula C8H8N2
Molecular Weight 132.166
IUPAC Name 1-(1-ethynylcyclopropyl)pyrazole
Standard InChI InChI=1S/C8H8N2/c1-2-8(4-5-8)10-7-3-6-9-10/h1,3,6-7H,4-5H2
Standard InChI Key OQAQHPAIVWXZDD-UHFFFAOYSA-N
SMILES C#CC1(CC1)N2C=CC=N2

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 1-(1-ethynylcyclopropyl)pyrazole is C₈H₈N₂, with a molecular weight of 132.16 g/mol . Its IUPAC name, 1-(1-ethynylcyclopropyl)pyrazole, reflects the substitution pattern: a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) is attached to a cyclopropane ring that itself bears an ethynyl (-C≡CH) group. The SMILES notation C#CC1(CC1)N2C=CC=N2 provides a concise representation of this topology .

Key structural features include:

  • Cyclopropane Ring: Introduces steric strain and conformational rigidity, potentially enhancing binding affinity in biological targets.

  • Ethynyl Group: A reactive alkyne moiety amenable to click chemistry (e.g., Huisgen cycloaddition) for further functionalization.

  • Pyrazole Core: Imparts hydrogen-bonding capabilities via its nitrogen atoms, often critical for interactions with enzymes or receptors .

The compound’s predicted collision cross-section (CCS) values, as determined by ion mobility spectrometry, range from 131.0 Ų for the [M+H]+ adduct to 144.2 Ų for [M+Na]+ . These metrics are critical for mass spectrometry-based identification in complex mixtures.

Applications in Drug Discovery and Development

1-(1-Ethynylcyclopropyl)pyrazole serves as a versatile intermediate in medicinal chemistry:

  • Scaffold Rigidification: The cyclopropane ring reduces conformational flexibility, potentially improving target selectivity.

  • Click Chemistry Substrate: The ethynyl group allows modular conjugation with azide-containing biomolecules or fluorophores.

  • Kinase Inhibitor Development: Pyrazole derivatives are established kinase inhibitors; this compound could be optimized for BRAF or JNK inhibition .

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